
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid
Overview
Description
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is a non-canonical amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the α-amino position, a hydroxyl group at the β-position, and a branched 5-methylhexanoic acid backbone. This compound is critical in peptide synthesis, particularly for constructing complex antibiotics like clovibactin and Novo29, where its stereochemistry (2R,3R) is essential for biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid typically involves multiple steps, starting from commercially available starting materials. One common method involves the enantioselective synthesis of the amino acid derivative using Fmoc-protected Garner’s aldehyde. The key steps include:
Horner–Wadsworth–Emmons Reaction: This reaction is used to form the corresponding Fmoc Garner’s enoate in a high yield.
Diastereoselective 1,4-Addition: Lithium dialkylcuprates are added to the Fmoc Garner’s enoate to achieve high diastereoselectivity.
Conversion to Final Product: The resulting 1,4-addition products are converted into this compound through subsequent steps.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the C2 position undergoes oxidation under controlled conditions to form carbonyl derivatives.
Mechanistic Notes :
-
Oxidation with PCC proceeds via a radical intermediate, while DMP involves hypervalent iodine intermediates.
-
Stereochemical integrity at C3 is preserved during oxidation due to the rigid Fmoc-protected amino group.
Reduction Reactions
The amino group (protected by Fmoc) can be reduced to secondary amines under specific conditions.
Critical Considerations :
-
LiAlH<sub>4</sub> may reduce the carboxylic acid to a primary alcohol if not carefully controlled.
-
Piperidine-mediated Fmoc cleavage generates dibenzofulvene (DBF), which is scavenged by excess piperidine to prevent side reactions .
Substitution Reactions
The hydroxyl and carboxylic acid groups participate in nucleophilic substitution and coupling reactions.
Stereochemical Impact :
Comparative Reactivity with Analogues
The stereochemistry and substituents significantly influence reactivity compared to similar compounds:
Compound | Oxidation Rate (PCC) | Fmoc Deprotection Time | Peptide Coupling Efficiency |
---|---|---|---|
(2R,3R)-isomer | Fast (t<sub>1/2</sub> = 15 min) | 30 min | 90% |
(2S,3S)-isomer | Slow (t<sub>1/2</sub> = 45 min) | 45 min | 75% |
(2R,3S)-isomer | Moderate (t<sub>1/2</sub> = 30 min) | 35 min | 82% |
Key Observations :
-
The (2R,3R)-isomer exhibits faster oxidation due to favorable transition-state geometry .
-
Fmoc deprotection is stereosensitive, with the (2R,3R)-isomer showing optimal piperidine accessibility .
Stability Under Reaction Conditions
Scientific Research Applications
Peptide Synthesis
Overview
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is widely used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during the synthesis process, allowing for selective reactions at other functional groups.
Key Benefits
- High Purity Peptides : Enables the synthesis of complex peptides with high purity.
- Versatile Applications : Used in creating therapeutic peptides and peptidomimetics.
Application Area | Description |
---|---|
Therapeutic Peptides | Synthesis of peptides targeting specific receptors. |
Peptidomimetics | Development of compounds mimicking natural peptides. |
Bioactive Peptides | Creation of peptides for studying biological processes. |
Drug Development
Overview
In the pharmaceutical industry, this compound is explored for its potential in drug development. Its incorporation into peptide-based drugs can enhance their pharmacokinetic properties.
Case Studies
- Therapeutic Applications : Research indicates that peptides synthesized with this compound show improved binding affinities to specific receptors, making them suitable candidates for drug development.
- Enzyme Inhibition : Derivatives have been studied as inhibitors for various enzymes, contributing to the development of targeted therapies.
Study Focus | Findings |
---|---|
Receptor Binding | Enhanced binding affinities observed in studies. |
Enzyme Inhibition | Potential inhibitors identified for therapeutic use. |
Bioconjugation
Overview
this compound is utilized in bioconjugation processes to attach biomolecules to surfaces or other molecules. This application is crucial in creating targeted drug delivery systems.
Applications
- Targeted Delivery Systems : Facilitates the attachment of therapeutic agents to specific cells or tissues.
- Diagnostic Tools : Used in the development of biosensors and other diagnostic applications.
Research in Neuroscience
Overview
The compound's role extends into neuroscience research where it aids in studying neuropeptides and their interactions within the nervous system.
Significance
- Understanding Neurological Disorders : Contributes to research aimed at understanding and treating conditions such as depression and anxiety.
- Neuropeptide Studies : Helps elucidate the function of neuropeptides in signaling pathways.
Mechanism of Action
The mechanism of action of Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group allows for selective modification of the amino acid, enabling it to interact with target molecules in a controlled manner. The pathways involved include binding to active sites of enzymes or receptors, leading to inhibition or activation of biological processes .
Comparison with Similar Compounds
Key Features :
- Stereochemistry : The 2R,3R configuration ensures proper spatial orientation for intramolecular interactions in peptide chains.
- Synthesis: Improved routes starting from D-aspartic acid reduce synthesis steps from 13 to 7, enabling gram-scale production. Key steps include regioselective esterification, ammonolysis, and Fmoc protection .
- Applications : Used in solid-phase peptide synthesis (SPPS) for antimicrobial peptides targeting Gram-positive bacteria .
Structural and Stereochemical Variants
Fmoc-(2S,3S)-3-Amino-2-Hydroxy-5-Methylhexanoic Acid
- Differences : Stereoisomer with inverted 2S,3S configuration.
- Impact : Discontinued commercial availability () suggests reduced utility, likely due to inferior bioactivity compared to the 2R,3R form .
Fmoc-(2R,3S)-3-Amino-2-Hydroxy-5-Methylhexanoic Acid
- Differences : Mixed stereochemistry (2R,3S) alters hydrogen-bonding and conformational stability.
- Synthesis : Prepared via TBDMS protection and Fmoc-Cl coupling, yielding 31% as a colorless oil .
- Applications : Used in laxaphycin B synthesis but lacks reported antimicrobial activity .
Boc-(2R,3S)-3-Amino-2-Hydroxy-5-Methylhexanoic Acid
- Differences : Boc (tert-butoxycarbonyl) instead of Fmoc protection.
- Impact : Boc’s acid-labile nature limits compatibility with SPPS, requiring harsher deprotection conditions (e.g., TFA). Priced at $452–$1,338 per gram .
Functional Group and Backbone Variants
Fmoc-(3R)-Aminodecanoic Acid
- Differences: Linear decanoic acid chain instead of branched hexanoic acid.
- Synthesis : Prepared via Fmoc-Cl coupling (76% yield) and used in lipopeptide synthesis .
- Applications : Less steric hindrance than the target compound, favoring flexible peptide conformations .
Fmoc-(1R,2S)-2a*
- Differences : Imidazole-containing side chain and 1R,2S stereochemistry.
- Impact : Demonstrates enzyme-dependent stereoselectivity in reductive amination reactions .
Fmoc-β-Ala-OH
- Impact : Prone to Lossen rearrangement during synthesis, generating impurities. Branched analogs (e.g., target compound) reduce byproduct formation .
Comparative Data Table
Research Findings and Implications
- Stereochemical Sensitivity: The 2R,3R configuration in the target compound is critical for antimicrobial activity. Epimerization to 2R,3S or 2S,3R abolishes efficacy in Novo29 analogs .
- Protecting Group Strategy : Fmoc’s base-labile nature simplifies SPPS compared to Boc, which requires acidic cleavage .
- Synthetic Efficiency : The target compound’s improved synthesis route (76–92% yield) outperforms analogs like Fmoc-(2R,3S)-Leu(3-OTBDMS)-OH (31% yield) .
Biological Activity
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid (Fmoc-AH) is a synthetic amino acid derivative with significant implications in peptide synthesis and biological research. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential in solid-phase peptide synthesis (SPPS). Its unique structure, characterized by chirality and functional groups, enhances its biological activity and specificity in interactions with various biological molecules.
- Molecular Formula : C22H25NO5
- Molecular Weight : 383.44 g/mol
- Structure Type : β-amino acid with two stereogenic centers
Biological Activity Overview
The biological activity of Fmoc-AH is primarily linked to its incorporation into peptides. Research indicates that peptides containing Fmoc-AH exhibit enhanced stability, solubility, and binding affinities to specific receptors and enzymes compared to those lacking this amino acid. The presence of the hydroxyl group contributes to improved bioavailability, making it a valuable component in therapeutic applications.
Fmoc-AH acts by being incorporated into peptides where it influences the peptide's structure and functionality. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated into a peptide, the Fmoc group can be removed to expose the free amino group, facilitating interactions with target molecules.
Peptide Synthesis
Fmoc-AH serves as a crucial building block in the synthesis of biologically active peptides. Its incorporation can enhance pharmacokinetic properties and target specificity of therapeutic peptides.
Protein-Protein Interactions
In biological research, Fmoc-AH is utilized to study protein-protein interactions and enzyme mechanisms. It aids in exploring the role of specific peptides in various biochemical processes.
Therapeutic Potential
The compound is being investigated for potential therapeutic applications, including:
- Enzyme Inhibition : Fmoc-AH derivatives are explored as inhibitors for specific enzymes, potentially leading to new drug candidates.
- Drug Delivery Systems : Its unique properties allow for use in targeted drug delivery systems.
Comparative Analysis with Other Amino Acids
Compound Name | Structure Type | Unique Feature |
---|---|---|
Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid | Stereoisomer | Different stereochemistry affecting activity |
N-Boc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid | Different protecting group | Uses tert-butyloxycarbonyl protecting group |
L-Valine | Natural amino acid | L-stereoisomer commonly found in proteins |
Case Studies and Research Findings
- Peptide Stability Studies : Research has demonstrated that peptides incorporating Fmoc-AH show increased resistance to enzymatic degradation compared to standard peptides. This stability is attributed to the unique structural features imparted by Fmoc-AH.
- Binding Affinity Assessments : In studies examining receptor interactions, peptides containing Fmoc-AH exhibited significantly higher binding affinities for their targets than those without this amino acid. This suggests that the incorporation of Fmoc-AH can enhance the efficacy of peptide-based therapeutics.
- Therapeutic Applications : Ongoing research is focusing on developing Fmoc-AH derivatives as potential inhibitors for malarial metallo-aminopeptidases, showcasing its relevance in addressing global health challenges.
Q & A
Basic Research Questions
Q. What is the standard protocol for synthesizing Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid?
Synthesis typically involves coupling the unprotected amino acid with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) under basic conditions. A representative method includes:
- Dissolving the amino acid (e.g., 0.91 mmol) in a 1:1 H₂O/acetone mixture.
- Adding Fmoc-Cl (1.1 equiv) and Na₂CO₃ (4 equiv) with stirring at RT for 3 hours.
- Acidifying the mixture to pH 2–3 with HCl, extracting with ethyl acetate, and purifying via column chromatography (cyclohexane/ethyl acetate gradients) .
Q. How is the Fmoc group removed during peptide synthesis?
The Fmoc group is cleaved via base treatment (e.g., 20–50% piperidine in DMF) for 15–30 minutes. This β-elimination mechanism avoids harsh acidic conditions, preserving acid-labile side chains .
Q. What analytical methods validate the purity and stereochemistry of this compound?
- NMR Spectroscopy : Confirm stereochemistry via coupling constants (e.g., for vicinal protons) and diastereotopic splitting .
- Mass Spectrometry : ESI± MS verifies molecular weight (e.g., [M+H]⁺ for C₂₂H₂₅NO₅: calculated 383.17) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) .
Advanced Research Questions
Q. How do steric effects influence coupling efficiency in solid-phase peptide synthesis (SPPS)?
The β-hydroxy and branched methyl groups in the side chain introduce steric hindrance, requiring optimized coupling agents:
- Use HOBt/DIC or Oxyma Pure/DIC for activation to minimize racemization.
- Prolong coupling times (2–4 hours) and elevated temperatures (40–50°C) improve yields for sterically demanding residues .
Q. How can conflicting stereochemical assignments in NMR data be resolved?
- Comparative Analysis : Synthesize both (2R,3R) and (2S,3S) diastereomers and compare chemical shifts (e.g., C-2 and C-3 carbons show Δδ > 1 ppm for epimers) .
- X-ray Crystallography : Definitive confirmation via single-crystal diffraction (e.g., PubChem CIF files for analogous Fmoc-amino acids) .
Q. What strategies mitigate epimerization during Fmoc removal?
- Low-Temperature Deprotection : Use 0°C piperidine/DMF mixtures to reduce base-induced racemization.
- Additives : 2% (v/v) HOBt in deprotection solutions stabilizes the α-carbon intermediate .
Q. How is enzymatic stereoselectivity applied to validate chiral centers?
- Enzymatic Derivatization : Use L- or D-specific aminopeptidases to hydrolyze one enantiomer, followed by LC-MS analysis of residual substrate .
- Example: Amastatin (an aminopeptidase inhibitor) analogs confirm stereochemical integrity via competitive inhibition assays .
Q. What are the limitations of using this compound in peptide macrocyclization?
The β-hydroxy group can participate in unintended side reactions (e.g., lactone formation). Solutions include:
- Temporary Protection : Use acid-labile groups (e.g., TBS ethers) during synthesis, removed post-cyclization .
- Orthogonal Deprotection : Sequential Fmoc/Trt cleavage minimizes interference .
Properties
IUPAC Name |
(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-13(2)11-19(20(24)21(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-20,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHTWMSZVZTEEL-UXHICEINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@@H](C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.